5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 1261904-24-8
VCID: VC11758156
InChI: InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O
Molecular Formula: C15H13F3O3
Molecular Weight: 298.26 g/mol

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol

CAS No.: 1261904-24-8

Cat. No.: VC11758156

Molecular Formula: C15H13F3O3

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol - 1261904-24-8

Specification

CAS No. 1261904-24-8
Molecular Formula C15H13F3O3
Molecular Weight 298.26 g/mol
IUPAC Name 2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Standard InChI InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3
Standard InChI Key JKDLQWHYEROBLF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O
Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol consists of two aromatic rings:

  • Ring A: A 2-methoxyphenol moiety (hydroquinone derivative with a methoxy group at position 2).

  • Ring B: A 2-methoxy-5-trifluoromethylphenyl group linked to Ring A at position 5.

The trifluoromethyl (-CF3_3) group at position 5 of Ring B introduces steric bulk and electron-withdrawing effects, which may influence solubility and receptor-binding interactions .

Physicochemical Properties

PropertyValue
Molecular FormulaC15H13F3O3\text{C}_{15}\text{H}_{13}\text{F}_{3}\text{O}_{3}
Molecular Weight298.26 g/mol
IUPAC Name2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
CAS Number1261904-24-8
Solubility (Predicted)Low in water; soluble in organic solvents (e.g., DMSO, ethanol)

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Cross-Coupling Strategies

The primary synthesis route involves Ullmann-type coupling between:

  • A 2-methoxy-5-trifluoromethylphenyl halide (e.g., bromide or iodide).

  • A 2-methoxyphenol derivative.

Key Steps:

  • Halogenation: Introduction of a halogen at position 5 of 2-methoxyphenol.

  • Catalytic Coupling: Palladium (e.g., Pd(OAc)2_2) or copper (e.g., CuI) catalysts mediate C-C bond formation under inert atmospheres .

  • Deprotection: Removal of protecting groups (e.g., methyl ethers) using reagents like BBr3_3 .

Optimization Challenges

  • Yield: Early protocols report yields of 40–60%, limited by steric hindrance from the -CF3_3 group.

  • Purification: Column chromatography on silica gel is required due to byproduct formation .

Physicochemical and Spectroscopic Profiles

Stability Analysis

  • Thermal Stability: Decomposes above 200°C without melting, consistent with phenolic compounds.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 6.95 (d, J=8.4J = 8.4 Hz, 1H, H-6).

    • δ 6.88 (s, 1H, H-3').

    • δ 3.91 (s, 3H, OCH3_3).

  • 19^{19}F NMR: δ -62.5 (s, CF3_3).

Research Gaps and Future Directions

Priority Studies

  • Pharmacokinetics: ADMET profiling to assess oral bioavailability.

  • Target Identification: High-throughput screening against neurological receptors .

  • Synthetic Scalability: Developing continuous-flow reactors to improve yield .

Collaborative Opportunities

  • Academic-Industry Partnerships: Leverage pharmaceutical expertise for lead optimization .

  • Government Grants: NIH R01 funding for psychedelic analogs in mental health .

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